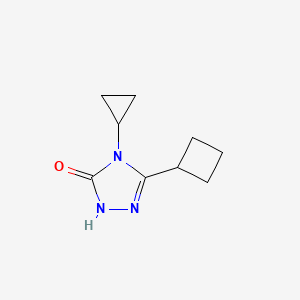

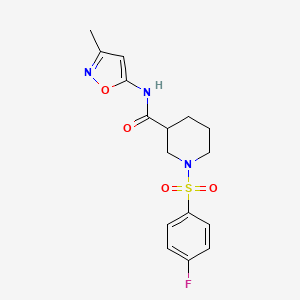

3-cyclobutyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazoles has attracted much attention due to their importance in pharmaceutical chemistry. Various synthetic methods have been developed over the past 20 years .Molecular Structure Analysis

The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring. Considerable delocalization of π-electron density within the triazole ring is indicated by the pattern of bond distances .Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions due to their unique structure and properties .Physical And Chemical Properties Analysis

1,2,4-Triazoles are known for their thermal stability and low sensitivity, making them suitable for use in high energetic materials .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

The cycloaddition of azides to alkynes, leading to the formation of 1H-[1,2,3]-triazoles, represents a cornerstone in the synthesis of various heterocyclic compounds, including those related to 3-cyclobutyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one. A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition on solid-phase has been reported, allowing for the efficient and diverse substitution of [1,2,3]-triazoles into peptide backbones or side chains. This methodology is compatible with solid-phase peptide synthesis, showcasing its utility in the synthesis of complex molecules (Tornøe, Christensen, & Meldal, 2002).

Molecular Structures and Supramolecular Chemistry

The study of triazole derivatives, such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, provides insight into the structural and electronic properties of these molecules. Crystallographic analysis reveals significant π-electron delocalization within the triazole ring and the formation of supramolecular chains via hydrogen bonding, highlighting the role of these structures in the development of new materials and understanding molecular interactions (Boechat et al., 2010).

Green Chemistry and Catalysis

In the pursuit of environmentally friendly chemical processes, the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using a DBU–water system presents a novel, green, and recyclable catalytic system. This approach offers advantages such as high atom economy, low environmental impact, and mild reaction conditions, demonstrating the potential of sustainable methodologies in the synthesis of triazole derivatives (Singh, Sindhu, & Khurana, 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-cyclobutyl-4-cyclopropyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9-11-10-8(6-2-1-3-6)12(9)7-4-5-7/h6-7H,1-5H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKSRGNFNBHWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NNC(=O)N2C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2864862.png)

![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)

![2,4-dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2864877.png)